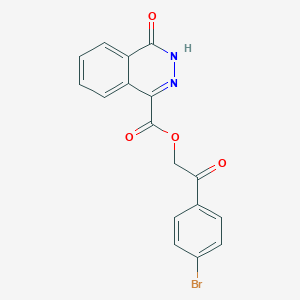![molecular formula C19H24N2OS B299674 N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea, commonly known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has a molecular weight of 357.49 g/mol and a chemical formula of C20H24N2OS. In
Mechanism of Action
BPTU acts as an inhibitor of several enzymes by binding to their active sites and preventing them from carrying out their normal functions. It has been shown to bind to the heme group of cytochrome P450, which is essential for its activity. BPTU also inhibits the activity of monoamine oxidase by binding to its active site and preventing the oxidation of neurotransmitters.
Biochemical and Physiological Effects:
BPTU has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and behavior. BPTU has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
BPTU is a useful tool for scientific research, particularly in the field of biochemistry and pharmacology. Its ability to inhibit the activity of several enzymes makes it a valuable tool for studying their functions and potential therapeutic targets. However, BPTU has some limitations in lab experiments. It is a potent inhibitor of cytochrome P450, which is involved in the metabolism of many drugs, and may interfere with the results of drug metabolism studies.
Future Directions
There are several future directions for the study of BPTU. One potential area of research is the development of new drugs that target the enzymes inhibited by BPTU. Another area of research is the study of the physiological effects of BPTU in animal models and humans. Additionally, the development of new synthesis methods for BPTU may lead to improved yield and purity of the final product.
Synthesis Methods
The synthesis of BPTU involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol, which is then reacted with thiourea to form BPTU. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
BPTU has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to be a potent inhibitor of several enzymes, including cytochrome P450, which is involved in the metabolism of many drugs. BPTU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H24N2OS/c1-19(2,3)15-9-11-17(12-10-15)22-14-13-20-18(23)21-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H2,20,21,23) |
InChI Key |
UVCIDWYNCGVIJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)